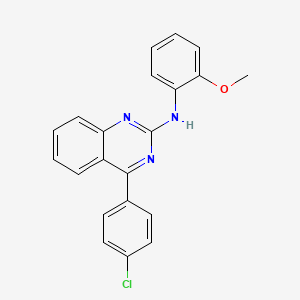

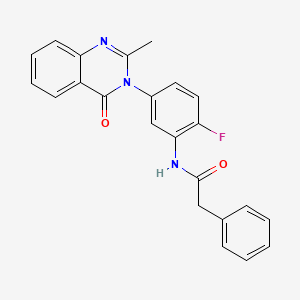

4-(4-chlorophenyl)-N-(2-methoxyphenyl)quinazolin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(4-Chlorophenyl)-N-(2-methoxyphenyl)quinazolin-2-amine is a quinazoline derivative . Quinazoline and its derivatives are important heterocycles in medicinal chemistry, possessing a wide spectrum of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities . The molecular formula of this compound is C21H16ClN3O .

Molecular Structure Analysis

The molecular structure of 4-(4-chlorophenyl)-N-(2-methoxyphenyl)quinazolin-2-amine consists of a quinazoline core, which is a bicyclic compound containing two nitrogen atoms in one of the rings. It also has a chlorophenyl group attached at the 4-position and a methoxyphenyl group attached as an amine substituent .

Applications De Recherche Scientifique

Synthesis and Characterization

Researchers have developed methods to synthesize and characterize derivatives of quinazoline, which includes compounds structurally related to 4-(4-chlorophenyl)-N-(2-methoxyphenyl)quinazolin-2-amine. These studies often involve the synthesis of quinazoline derivatives through processes like cyclization and etheration. The characterization of these compounds includes various analytical techniques such as IR, NMR, MS, and elemental analysis, providing insights into their structural attributes and potentially leading to the development of novel compounds with enhanced properties (Yan, Huang, & Zhang, 2013).

Antitumor Activity

Quinazoline derivatives have been evaluated for their antitumor activity. Specific compounds synthesized from related chemical pathways have demonstrated antiproliferative effects against various cancer cell lines, suggesting the potential of these compounds in cancer therapy. Preliminary bioassays indicate that some quinazoline compounds possess significant antitumor activity, highlighting the importance of this chemical class in the development of new anticancer agents (Ouyang Gui-ping, 2012).

Anti-inflammatory Activity

Compounds related to 4-(4-chlorophenyl)-N-(2-methoxyphenyl)quinazolin-2-amine have also been explored for their anti-inflammatory properties. Fluorine-substituted derivatives, for instance, have shown potential inhibitory effects on LPS-induced NO secretion, which is a marker of inflammation. This suggests that modifications in the quinazoline structure can lead to compounds with significant anti-inflammatory activities, potentially contributing to the development of new anti-inflammatory drugs (Sun et al., 2019).

Pharmacological Screening

Further pharmacological screening of quinazoline derivatives has been conducted to assess their antimicrobial, analgesic, and anti-inflammatory activities. These studies involve the synthesis of novel quinazoline-4-one/4-thione derivatives, indicating the versatility of this chemical class in generating compounds with diverse biological activities. The research highlights the potential of these compounds in serving as a basis for the development of drugs with antimicrobial, analgesic, and anti-inflammatory properties (Dash et al., 2017).

Orientations Futures

The future directions for research on 4-(4-chlorophenyl)-N-(2-methoxyphenyl)quinazolin-2-amine and similar compounds could involve further exploration of their synthesis methods, investigation of their biological activities, and development of their potential therapeutic applications. Given the wide range of biological activities exhibited by quinazoline derivatives, these compounds are of significant interest in the field of medicinal chemistry .

Propriétés

IUPAC Name |

4-(4-chlorophenyl)-N-(2-methoxyphenyl)quinazolin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClN3O/c1-26-19-9-5-4-8-18(19)24-21-23-17-7-3-2-6-16(17)20(25-21)14-10-12-15(22)13-11-14/h2-13H,1H3,(H,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUSPUJOEWYOQLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC2=NC3=CC=CC=C3C(=N2)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-chlorophenyl)-N-(2-methoxyphenyl)quinazolin-2-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-N'-[(2,6-dichlorophenyl)methoxy]methanimidamide](/img/structure/B2615657.png)

![[(S)-1-(2-Hydroxyethyl)-2-methylpropyl]carbamic acid tert-butyl ester](/img/structure/B2615658.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2615661.png)

![2-(5-(3-chloro-4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2615664.png)

![7-((3-Nitrophenyl)((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)methyl)quinolin-8-ol](/img/structure/B2615674.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2615678.png)

![methyl 4-[(Z)-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylhydrazinylidene)methyl]benzoate](/img/structure/B2615679.png)